Magnesium aluminometasilicate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

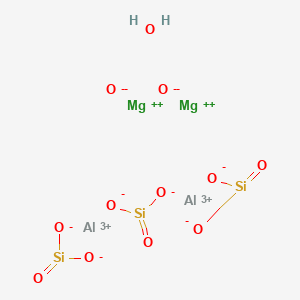

La preparación de silodrato implica la reacción de óxido de magnesio, óxido de aluminio y dióxido de silicio en condiciones controladas. La reacción típicamente ocurre a altas temperaturas para asegurar la formación del compuesto deseado. El proceso se puede resumir de la siguiente manera: [ \text{MgO} + \text{Al}2\text{O}_3 + \text{SiO}_2 \rightarrow \text{MgAl}_2\text{SiO}_4 ]

Métodos de Producción Industrial

La producción industrial de silodrato implica síntesis a gran escala utilizando hornos de alta temperatura. Las materias primas, óxido de magnesio, óxido de aluminio y dióxido de silicio, se mezclan en proporciones estequiométricas y se calientan a temperaturas superiores a 1000 °C. El producto resultante se enfría y se muele al tamaño de partícula deseado para diversas aplicaciones {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones

El silodrato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El silodrato puede reaccionar con el oxígeno para formar óxidos.

Reducción: En ciertas condiciones, el silodrato se puede reducir a sus elementos constituyentes.

Sustitución: El silodrato puede sufrir reacciones de sustitución donde uno de sus componentes es reemplazado por otro elemento o compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones con silodrato incluyen oxígeno, hidrógeno y varios ácidos y bases. Las reacciones típicamente ocurren bajo condiciones controladas de temperatura y presión para asegurar el resultado deseado.

Principales Productos Formados

Los principales productos formados a partir de reacciones que involucran silodrato dependen de las condiciones específicas de la reacción. Por ejemplo, las reacciones de oxidación pueden producir óxido de magnesio, óxido de aluminio y dióxido de silicio, mientras que las reacciones de reducción pueden producir magnesio, aluminio y silicio elementales .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Excipient in Drug Formulations

Magnesium aluminometasilicate serves as a crucial excipient in pharmaceutical formulations. Its applications include:

- Adsorbent : Used to enhance the stability of active pharmaceutical ingredients by adsorbing moisture and preventing degradation.

- Suspending Agent : It improves the dispersion of solid particles in liquid formulations, ensuring uniformity.

- Tablet Binder and Disintegrant : It aids in the binding process during tablet formation and facilitates disintegration upon ingestion, enhancing bioavailability .

2. Antacid Properties

This compound exhibits significant antacid activity, effectively neutralizing gastric acid. Its mechanism involves reacting with hydrochloric acid in the stomach to increase pH, providing relief from heartburn and acid indigestion .

3. Case Study: Polymer Composite Dispersions

A study investigated the use of magnesium aluminum silicate in polymer composite dispersions for acetaminophen suspensions. The results indicated that it functions as a flocculating agent, improving the rheological properties of the suspension and enhancing drug solubility .

Cosmetic Applications

1. Emulsion Stabilizer and Thickening Agent

In cosmetics, this compound is widely utilized as an emulsion stabilizer and thickening agent. Its ability to enhance viscosity makes it suitable for creams, lotions, and gels, contributing to product texture and stability .

2. Data Table: Common Uses in Cosmetics

| Application | Functionality |

|---|---|

| Emulsion Stabilizer | Prevents separation of oil and water |

| Thickening Agent | Increases viscosity for better texture |

| Opacifying Agent | Provides opacity to products |

| Anti-caking Agent | Prevents clumping in powdered products |

Industrial Applications

This compound also finds applications in various industrial sectors:

Mecanismo De Acción

El mecanismo de acción del silodrato implica su capacidad para neutralizar el ácido estomacal y reducir la formación de gas. Cuando se ingiere, el silodrato reacciona con el ácido clorhídrico en el estómago para formar cloruro de magnesio, cloruro de aluminio y dióxido de silicio. Esta reacción ayuda a aliviar los síntomas de la indigestión ácida y la flatulencia al reducir la acidez del contenido estomacal y prevenir la formación de gas .

Comparación Con Compuestos Similares

Compuestos Similares

El silodrato se puede comparar con otros compuestos similares como:

Simeticona: Se utiliza para tratar la flatulencia y la hinchazón al reducir la tensión superficial de las burbujas de gas en el tracto gastrointestinal.

Hidróxido de magnesio: Se utiliza como antiácido y laxante para neutralizar el ácido estomacal y aliviar el estreñimiento.

Hidróxido de aluminio: Se utiliza como antiácido para neutralizar el ácido estomacal y aliviar la acidez estomacal y la indigestión.

Singularidad

El silodrato es único en su capacidad para combinar las propiedades de los compuestos de magnesio, aluminio y silicio. Esta combinación le permite neutralizar eficazmente el ácido estomacal, reducir la formación de gas y brindar alivio de diversas afecciones gastrointestinales. Además, su estabilidad térmica y sus propiedades mecánicas lo hacen valioso en aplicaciones industriales .

Actividad Biológica

Magnesium aluminometasilicate (MAS), often referred to as magnesium aluminum silicate, is a compound with diverse applications in pharmaceuticals and food industries due to its unique properties. This article explores the biological activity of MAS, focusing on its efficacy as an excipient, its role in drug delivery systems, and its potential therapeutic benefits.

Chemical Structure and Properties

This compound consists of a layered structure composed of aluminum and magnesium silicates. Its unique morphology allows for high surface area and adsorption capabilities, making it suitable for various applications, particularly in pharmaceuticals. The three-dimensional structure formed when hydrated contributes to its thixotropic properties, which are crucial for maintaining the stability of suspensions and emulsions .

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MAS when used as an excipient in formulations. For instance, research involving nutmeg essential oil demonstrated that when combined with MAS, there was a significant enhancement in antibacterial activity against strains such as Enterococcus faecalis and Streptococcus mutans. The essential oil with MAS completely inhibited the growth of these bacteria, whereas the pure oil showed limited efficacy .

2. Anti-inflammatory Effects

In vitro studies have shown that MAS can enhance the anti-inflammatory properties of certain compounds. In a fibroblast cell culture treated with Poly I:C (a viral mimic), the presence of MAS significantly reduced interleukin-6 (IL-6) release and protected cells from necrosis induced by inflammation . This suggests that MAS may play a role in modulating inflammatory responses.

3. Drug Delivery Systems

MAS is increasingly utilized in drug delivery systems due to its ability to enhance solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). For example, studies on solid dispersions containing MAS have shown improved dissolution rates for drugs such as mefenamic acid when compared to traditional formulations. The incorporation of MAS not only improved the wettability of the drugs but also facilitated their absorption in vivo .

Case Studies and Research Findings

Safety Profile

This compound is generally regarded as safe when used within recommended concentrations. Toxicological studies indicate an LD50 greater than 16 g/kg in rats, suggesting low acute toxicity. It has been evaluated for use in both pharmaceutical and cosmetic applications without significant adverse effects on skin or systemic health .

Propiedades

IUPAC Name |

dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Mg.3O3Si.H2O.2O/c;;;;3*1-4(2)3;;;/h;;;;;;;1H2;;/q2*+3;2*+2;3*-2;;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUGGEIKQIHSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2Mg2O12Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924725 | |

| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12408-47-8 | |

| Record name | Silodrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silodrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14116 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminium magnesium oxide oxosilanebis(olate)--water (2/2/2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILODRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T3UU8T0QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.